8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

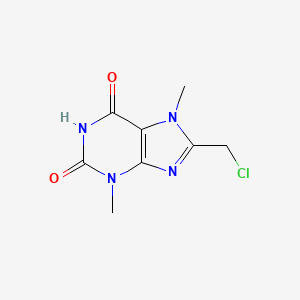

8-(Chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine-derived heterocyclic compound characterized by a purine-2,6-dione core. Structurally, it features methyl groups at positions 3 and 7 and a reactive chloromethyl substituent at position 8 (Figure 1). This compound is a versatile synthetic intermediate, particularly in medicinal chemistry, due to the electrophilic nature of the chloromethyl group, which facilitates further alkylation or nucleophilic substitution reactions .

Properties

IUPAC Name |

8-(chloromethyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h3H2,1-2H3,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLQLVWIIZDYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)NC(=O)N2C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297218 | |

| Record name | 8-(chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-56-6 | |

| Record name | NSC114754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chloromethylation of a suitable purine precursor. One common method involves the reaction of the purine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and safety of the process, especially when dealing with hazardous reagents like chloromethyl methyl ether.

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated purine derivative.

Scientific Research Applications

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine metabolism is involved.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₈H₉ClN₄O₂

- Molecular Weight : 228.64 g/mol

- Melting Point : While direct data are unavailable, structurally similar compounds (e.g., 8-substituted purine-2,6-diones) exhibit high melting points (>300°C), suggesting thermal stability .

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF), as evidenced by NMR studies of analogs in DMSO-d₆ .

The compound’s structural and functional attributes are best understood through comparison with analogs in the purine-2,6-dione family. Key derivatives include theophylline, theobromine, and synthetic intermediates with modifications at positions 3, 7, and 7.

Structural and Substituent Analysis

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Key Observations :

- Position 8 Reactivity: The chloromethyl group in the target compound offers distinct reactivity compared to bromo () or phenoxy () substituents, enabling diverse derivatization pathways.

- Methylation Patterns : Methyl groups at N3 and N7 (shared with theobromine) may influence solubility and metabolic stability compared to N1-methylated theophylline .

Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : Chloromethyl (target) and dichloro () substituents enhance electrophilicity and receptor binding, critical for PDE3 inhibition .

- Bulkier Substituents: Bulky groups at C7 (e.g., 3-phenoxypropyl in ) reduce CK2 inhibition, suggesting steric hindrance .

- N-Alkylation : Methyl groups at N3/N7 (vs. N1 in theophylline) may reduce CNS side effects by limiting blood-brain barrier penetration .

Biological Activity

Overview

8-(Chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative notable for its diverse biological activities. This compound's unique structure, featuring a chloromethyl group, significantly influences its chemical reactivity and potential therapeutic applications. Research has focused on its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C8H10ClN4O2

- Molecular Weight : 228.64 g/mol

- IUPAC Name : 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

The chloromethyl group at the 8-position enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This property is crucial for its biological activity and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The chloromethyl group can react with nucleophiles in proteins and nucleic acids.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : By modifying cellular components, it can interfere with normal cellular functions.

These interactions can lead to significant biological outcomes such as anti-inflammatory and antitumor effects.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide metabolism. For instance:

- Pharmacological Effects : The compound's interactions with adenosine receptors suggest it may have implications for treating conditions like asthma and cardiovascular diseases due to its potential bronchodilator effects .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antitumor Effects : A study reported that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of colorectal cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

- Enzyme Interaction Study : Another investigation focused on the compound's ability to inhibit the activity of a specific kinase involved in cancer progression. Results indicated that at concentrations of 50 μM and above, there was a notable decrease in kinase activity compared to controls .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 8-(Chloromethyl)-3,7-dimethyl purine derivative | Antitumor & Enzyme Inhibition | 0.55 - 1.46 |

| Caffeine | Stimulant & Bronchodilator | 10 - 20 |

| Theophylline | Bronchodilator | 5 - 15 |

This comparison highlights the potency of 8-(chloromethyl)-3,7-dimethyl purine derivatives relative to other well-known compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.